molecular formula C24H33ClN4O8 B10768236 Ac-YVAD-CMK

Ac-YVAD-CMK

Cat. No.: B10768236
M. Wt: 541.0 g/mol
InChI Key: UOUBHJRCKHLGFB-DGJUNBOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-YVAD-CMK involves the sequential coupling of protected amino acids to form the tetrapeptide sequence, followed by the introduction of the chloromethyl ketone group. The general synthetic route includes:

    Coupling of Protected Amino Acids: The amino acids tyrosine, valine, alanine, and aspartic acid are sequentially coupled using standard peptide synthesis techniques. Each amino acid is protected with appropriate protecting groups to prevent side reactions.

    Deprotection: After the tetrapeptide sequence is assembled, the protecting groups are removed under acidic or basic conditions.

    Introduction of Chloromethyl Ketone:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Chemical Reactions Analysis

Types of Reactions

Ac-YVAD-CMK primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in target proteins, such as the cysteine residue in the active site of caspase-1 .

Common Reagents and Conditions

    Reagents: Common reagents used in the synthesis and reactions of this compound include protected amino acids, coupling agents (e.g., HATU, DIC), deprotecting agents (e.g., TFA, piperidine), and solvents (e.g., DMF, DMSO).

    Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) to prevent oxidation.

Major Products

The major product of the reaction involving this compound is the covalently modified target protein, where the chloromethyl ketone group forms a stable bond with the active site cysteine residue of caspase-1 .

Scientific Research Applications

Ac-YVAD-CMK has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Ac-YVAD-CMK exerts its effects by irreversibly inhibiting caspase-1. The chloromethyl ketone group of this compound reacts with the cysteine residue in the active site of caspase-1, forming a covalent bond and preventing the enzyme from cleaving its substrates. This inhibition blocks the activation of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, thereby reducing inflammation and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-YVAD-CMK is unique due to its irreversible inhibition of caspase-1, which provides prolonged suppression of the enzyme’s activity. This characteristic makes it particularly useful in research and potential therapeutic applications where sustained inhibition of caspase-1 is desired .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClN4O8/c1-12(2)21(24(37)26-13(3)22(35)28-17(10-20(33)34)19(32)11-25)29-23(36)18(27-14(4)30)9-15-5-7-16(31)8-6-15/h5-8,12-13,17-18,21,31H,9-11H2,1-4H3,(H,26,37)(H,27,30)(H,28,35)(H,29,36)(H,33,34)/t13-,17-,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUBHJRCKHLGFB-DGJUNBOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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